Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
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Description
Scientific Research Applications
Synthesis and Characterization
The compound has been involved in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry for creating potentially bioactive molecules. For instance, it has been used in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives with potential anti-tumor properties, as outlined by Nassar et al. (2015), who describe an efficient method for obtaining ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leading to a series of derivatives with significant effects in mouse tumor model cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015).
Anticancer Activity
Research has also focused on the cytotoxic activities of compounds synthesized from Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate. Gad et al. (2020) explored the synthesis of new apoptosis-inducing agents for breast cancer based on a similar compound, showing significant antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with one compound inducing apoptosis in MCF-7 cells and reducing solid tumor mass in vivo (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Antibacterial and Antioxidant Activities
Further studies have extended into the antibacterial and antioxidant activities of derivatives synthesized from the compound. For example, Raghavendra et al. (2016) synthesized cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-5-carboxylates demonstrating excellent antibacterial and remarkable antifungal properties, as well as profound antioxidant potential, highlighting the compound's versatility in medicinal chemistry (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
properties
IUPAC Name |
ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O7S/c1-5-35-20-13-8-16(14-21(20)36-6-2)24(31)28-25-22-19(15-38-25)23(27(33)37-7-3)29-30(26(22)32)17-9-11-18(34-4)12-10-17/h8-15H,5-7H2,1-4H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJHMCSKIYGHLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)OC)C(=O)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
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